molecular formula C16H21N3O2S B2614686 1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea CAS No. 847406-66-0

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea

Cat. No.: B2614686
CAS No.: 847406-66-0
M. Wt: 319.42
InChI Key: SRYQINQFIWVBSG-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anti-MRSA Activity

Research has demonstrated the potential of quinoline thiourea derivatives as significant antibacterial agents. For example, a study highlighted the synthesis of thiourea-containing compounds exhibiting bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) comparable to vancomycin, a well-known antibacterial agent. This study also explored the structure-activity relationship of these compounds, identifying structural features important for their activity and demonstrating their non-toxicity to larvae of Galleria mellonella, suggesting a new class of antibiotics could emerge from this research (Dolan et al., 2016).

Anticancer Activity

Another line of investigation involves the anticancer potential of 2-oxo-1,2-dihydroquinoline derivatives. A study synthesized new derivatives and tested their effect against the breast cancer MCF-7 cell line using the MTT assay. Certain compounds demonstrated strong anticancer activity, indicating the relevance of these compounds in developing new therapeutic agents against breast cancer (Gaber et al., 2021).

Synthesis and Structural Studies

The synthesis of quinoline and thiourea derivatives often involves complex chemical reactions that yield compounds with potential biological activities. For example, research into the synthesis and structure of various thiourea derivatives has provided insights into the chemical properties and potential applications of these compounds in pharmaceuticals (Markosyan et al., 2000). Such studies are crucial for understanding the molecular basis of the biological activities of these compounds and for guiding the design of new drugs.

Herbicidal Activities

Quinoline derivatives have also been explored for their potential as herbicides. Studies have shown that certain triazolinone derivatives, which share structural features with quinoline thiourea compounds, exhibit significant herbicidal activities, pointing to the diverse applications of these compounds beyond their antibacterial and anticancer properties (Luo et al., 2008).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-3-4-12-10-13(15(20)19-14(12)9-11)5-6-17-16(22)18-7-8-21-2/h3-4,9-10H,5-8H2,1-2H3,(H,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYQINQFIWVBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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